Danshenxinkun A

Description

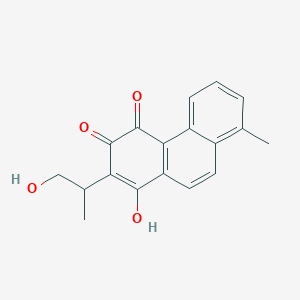

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danshenxinkun A: A Technical Overview of a Bioactive Diterpenoid Quinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] As a member of the tanshinone family, this compound has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][4] This technical guide provides a comprehensive overview of the chemical identity, and available pharmacological information on this compound, aimed at facilitating further research and drug development efforts.

Chemical Identity and Synonyms

The precise chemical identification of a compound is fundamental for research and development. This compound is structurally defined by a phenanthrene-3,4-dione moiety with hydroxyl and hydroxypropyl substituents.

IUPAC Name: 1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione[5]

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Common Name | This compound |

| Synonym | Tanshinone VI[5] |

| CAS Number | 121064-74-2, 65907-75-7[5] |

| PubChem CID | 149138[5] |

| ChEMBL ID | CHEMBL390741[5] |

| UNII | I91BP9H8PF[5] |

Pharmacological Properties and Mechanism of Action

While research on this compound is not as extensive as for other tanshinones like Tanshinone IIA, the available information points towards its potential as a modulator of key signaling pathways involved in various pathologies. The broader class of tanshinones, to which this compound belongs, is known to exhibit a range of biological activities.

General Activities of Tanshinones

Tanshinones, as a group, have been reported to possess significant pharmacological effects, including:

-

Cardiovascular Protection: Many tanshinones demonstrate protective effects on the cardiovascular system, including improving microcirculation, exhibiting anti-atherosclerotic properties, and protecting against myocardial ischemia.[2][3]

-

Anti-inflammatory Effects: Tanshinones have been shown to inhibit the production of pro-inflammatory cytokines.[6]

-

Antioxidant Activity: The chemical structure of tanshinones contributes to their ability to scavenge free radicals and reduce oxidative stress.[2]

-

Anti-cancer Properties: Several tanshinones, including this compound, are reported to induce apoptosis in various cancer cell lines.[1]

Putative Signaling Pathway Involvement

Based on studies of the broader Danshen extracts and related tanshinone compounds, several signaling pathways are implicated in their mechanism of action. While direct evidence for this compound's modulation of these pathways is limited, they represent logical starting points for further investigation.

A potential mechanism of action for tanshinones involves the modulation of inflammatory and fibrotic pathways. The diagram below illustrates a generalized workflow for investigating the anti-fibrotic effects of a compound like this compound on cardiac fibroblasts, a key cell type in cardiac remodeling.

Caption: Experimental workflow for assessing the anti-fibrotic effects of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known anti-fibrotic effects of other compounds from Salvia miltiorrhiza.

Caption: Hypothetical inhibition of the TGF-β/Smad pathway by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the investigation of other tanshinones and natural products with similar activities, the following outlines represent standard methodologies that would be employed.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental to determining the cytotoxic or anti-proliferative effects of a compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins to understand the compound's effect on cellular signaling.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt, p27, p-Smad2/3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions

The current body of research on this compound suggests its potential as a therapeutic agent, particularly in oncology. However, to fully realize its potential, further in-depth studies are required. Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship for its various biological activities.

-

Elucidation of Specific Molecular Targets: To identify the direct binding partners of this compound and unravel the precise mechanisms by which it modulates cellular signaling pathways.

-

In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of this compound in relevant animal models of diseases, such as cancer and cardiovascular disorders.

-

Toxicology and Safety Assessment: To thoroughly evaluate the safety profile of this compound to determine its therapeutic window.

Conclusion

This compound is a promising natural product with a range of reported biological activities. While the current understanding of its specific mechanisms of action is still evolving, it represents a valuable lead compound for the development of novel therapeutics. This technical guide provides a foundational overview to support and encourage further rigorous scientific investigation into this intriguing molecule.

References

- 1. This compound | High-Purity Reference Standard [benchchem.com]

- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Danshen: a phytochemical and pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H16O4 | CID 149138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

An In-depth Technical Guide on the Natural Source and Isolation of Danshenxinkun A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a diterpenoid compound that has been identified in Salvia miltiorrhiza Bunge, a plant widely known in traditional Chinese medicine as Danshen. The roots of this perennial herb are a rich source of various bioactive molecules, broadly classified into lipophilic tanshinones and hydrophilic salvianolic acids.[1][2][3] These compounds are of significant interest to the scientific community for their potential therapeutic applications, including cardiovascular and cerebrovascular diseases.[1][2][4] This guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and purification, based on available scientific literature.

Natural Source

The primary and exclusive natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge.[1] This plant belongs to the family Lamiaceae and is cultivated extensively in China and other parts of Asia.[5] The concentration of this compound, along with other tanshinones, can vary depending on the plant's geographical origin, cultivation practices, and harvesting time.[6]

Isolation and Purification of Acetyl this compound

While detailed protocols specifically for this compound are scarce, a method for the isolation of its acetylated form, acetyl this compound, has been reported.[7] The following protocol is a detailed synthesis based on this report and general chromatographic principles for the separation of similar diterpenoids from Salvia miltiorrhiza.

Experimental Protocols

1. Extraction

-

Plant Material: 1 kg of dried roots of Salvia miltiorrhiza.[7]

-

Procedure:

2. Liquid-Liquid Partitioning

-

Procedure:

-

The crude extract residue (e.g., 265 g) is suspended in water and partitioned with ethyl acetate (EtOAc).[7]

-

The ethyl acetate layer, containing the lipophilic diterpenoids, is separated and concentrated in vacuo.[7] A typical yield of the concentrated EtOAc extract from the initial residue is around 57 g.[7]

-

3. Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).[7]

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc), starting from a ratio of 10:1 and gradually increasing in polarity to 2:1.[7]

-

Procedure:

-

The concentrated ethyl acetate extract (e.g., 57 g) is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.[7]

-

The column is eluted with the n-hexane/EtOAc gradient.[7]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with R_f values similar to other tanshinones isolated in the same system. For context, in an n-hexane/EtOAc (4:1) system, the R_f values of co-isolated tanshinones were reported as follows: tanshinone IIA (0.57), 1,2-dihydrotanshinone I (0.52), tanshinone I (0.43), cryptotanshinone (0.24), and 15,16-dihydrotanshinone I (0.19).[7] Acetyl this compound is expected to have a distinct R_f value within this range.

-

4. Preparative Thin Layer Chromatography (pTLC)

-

Stationary Phase: Silica gel coated pTLC plates.

-

Mobile Phase: An optimized solvent system of n-hexane/EtOAc, likely in the range of 4:1 to 2:1, based on the column chromatography elution. The exact ratio should be determined based on analytical TLC of the fractions from column chromatography.

-

Procedure:

-

The fractions from the column chromatography containing acetyl this compound are pooled and concentrated.

-

The concentrated sample is applied as a band onto the pTLC plate.

-

The plate is developed in a chamber saturated with the mobile phase.

-

After development, the plate is air-dried, and the bands are visualized under UV light.

-

The band corresponding to acetyl this compound is scraped from the plate.

-

The compound is eluted from the silica gel with a polar solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

The solvent is evaporated to yield the purified acetyl this compound.[7]

-

Data Presentation

Quantitative data specifically for the isolation of this compound or acetyl this compound, such as yield and purity, are not available in the reviewed literature. However, to provide a reference for expected outcomes when isolating diterpenoids from Salvia miltiorrhiza, the following table summarizes the yields of other tanshinones obtained from 1 kg of dried roots in the same study that isolated acetyl this compound.[7]

| Compound | Yield (mg) from 1 kg of Dried Roots |

| Tanshinone IIA | 250 |

| Cryptotanshinone | 125 |

| Tanshinone I | 96 |

| 1,2-dihydrotanshinone I | 20 |

| 15,16-dihydrotanshinone I | 18 |

| Acetyl this compound | Not Reported |

Signaling Pathways and Biological Activity

The pharmacological effects of Danshen are often attributed to the synergistic actions of its various components.[8] While the specific signaling pathways modulated by this compound have not been elucidated, extracts of Salvia miltiorrhiza and its major constituents, such as tanshinone IIA, are known to influence several key cellular signaling pathways. These include the inhibition of pro-inflammatory cytokine production and the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.[8]

Given the structural similarity of this compound to other tanshinones, it is plausible that it may exert its biological effects through similar mechanisms. However, further research is required to confirm this and to identify the specific molecular targets of this compound.

Mandatory Visualizations

Caption: Workflow for the isolation of Acetyl this compound.

References

- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Danshen: a phytochemical and pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. nricm.edu.tw [nricm.edu.tw]

- 8. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

Salvia miltiorrhiza: A Comprehensive Technical Guide to the Isolation and Biological Activity of Danshenxinkun A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Danshen is attributed to a rich diversity of bioactive secondary metabolites, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the latter, Danshenxinkun A represents a compound of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Salvia miltiorrhiza as a source of this compound, covering its biosynthesis, detailed protocols for its extraction and purification, and an exploration of its modulation of key signaling pathways.

Biosynthesis of this compound in Salvia miltiorrhiza

The biosynthesis of this compound, a member of the tanshinone family, is a complex multi-step process originating from the general isoprenoid pathway. The pathway is initiated in the plastids via the methylerythritol phosphate (MEP) pathway, which produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. The formation of the characteristic abietane skeleton of tanshinones from GGPP is catalyzed by two key enzymes: copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL). These enzymes facilitate the cyclization of GGPP to form miltiradiene.

The subsequent steps leading to the diverse array of tanshinones, including this compound, involve a series of oxidative modifications of the miltiradiene scaffold. This is primarily mediated by a cascade of cytochrome P450 (CYP450) enzymes. While the complete enzymatic sequence for this compound is yet to be fully elucidated, current research suggests a pathway involving the initial conversion of miltiradiene to the intermediate ferruginol by CYP76AH1. Further oxidation and hydroxylation of ferruginol, catalyzed by other promiscuous CYP450 enzymes such as CYP76AH3 and CYP76AK1, generate a variety of oxygenated diterpenoids. The final specific enzymatic steps that result in the formation of this compound are believed to involve further specific hydroxylations and rearrangements catalyzed by yet-to-be-identified CYP450s.

Extraction and Purification of this compound

The lipophilic nature of this compound dictates the use of organic solvents for its efficient extraction from the dried roots of Salvia miltiorrhiza. Subsequent purification typically involves various chromatographic techniques to isolate the compound from the complex mixture of other tanshinones and plant metabolites.

Quantitative Data

While specific yield and purity data for this compound are not extensively reported in the literature, the following table summarizes typical ranges for total tanshinone content and the purity of individual tanshinones achieved through chromatographic methods.

| Parameter | Value | Reference |

| Total Tanshinone Content in Dried Root | 0.2% - 1.5% (w/w) | [1] |

| Purity of Isolated Tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) after HSCCC | >95% | [2] |

| Overall Yield of Refined Tanshinone Extract | ~2.21% (w/w) | [1] |

Experimental Protocols

The following protocols provide a general methodology for the extraction, isolation, and analysis of this compound.

1. Extraction of Crude Tanshinones

-

Objective: To extract the lipophilic compounds, including this compound, from the dried roots of Salvia miltiorrhiza.

-

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethanol (95%)

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

Macerate the powdered root material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with constant agitation for 24 hours.

-

Filter the extract to remove the solid plant material.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Objective: To isolate this compound from the crude extract.

-

Materials:

-

HSCCC instrument

-

Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)

-

HPLC system for fraction analysis

-

-

Procedure:

-

Prepare a two-phase solvent system suitable for the separation of tanshinones. A common system is n-hexane-ethyl acetate-methanol-water in appropriate ratios (e.g., 6:4:6.5:3.5, v/v/v/v).

-

Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).

-

Inject the sample into the HSCCC system.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions at regular intervals.

-

Analyze the collected fractions by HPLC to identify those containing this compound.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

3. Analytical High-Performance Liquid Chromatography (HPLC)

-

Objective: To analyze the purity of this compound and quantify its presence in extracts and fractions.

-

Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Methanol and water gradient

-

This compound standard

-

-

Procedure:

-

Set up an HPLC method with a C18 column.

-

Use a gradient elution with methanol and water. A typical gradient might start at 60% methanol and increase to 90% methanol over 30 minutes.

-

Set the UV detector to a wavelength suitable for tanshinone detection (e.g., 270 nm).

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard and the sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

-

Modulation of Signaling Pathways

The pharmacological effects of Danshen and its constituent tanshinones are often attributed to their ability to modulate various intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. While direct studies on this compound are limited, the known activities of other tanshinones provide a strong indication of its potential mechanisms of action.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Several studies have demonstrated that tanshinones can modulate the PI3K/AKT pathway. For instance, some tanshinones have been shown to inhibit the phosphorylation of AKT, thereby suppressing the downstream signaling that promotes cell survival and proliferation in cancer cells. In the context of inflammation, modulation of the PI3K/AKT pathway by tanshinones can lead to a reduction in the production of pro-inflammatory cytokines.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Upon ligand binding to a receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Chronic activation of the JAK/STAT pathway is associated with inflammatory diseases. Studies on Danshen extracts and other tanshinones have shown inhibitory effects on this pathway, leading to a decrease in the production of inflammatory mediators. It is plausible that this compound shares this anti-inflammatory mechanism by interfering with the phosphorylation of JAKs or STATs.

Conclusion

Salvia miltiorrhiza is a rich and valuable source of the bioactive diterpenoid this compound. While further research is needed to fully elucidate its specific biosynthetic pathway and precise molecular targets, the existing knowledge on tanshinones provides a strong foundation for its continued investigation. The methodologies outlined in this guide offer a robust framework for the extraction, purification, and analysis of this compound, facilitating further research into its pharmacological properties. The potential of this compound to modulate key signaling pathways, such as PI3K/AKT and JAK/STAT, underscores its promise as a lead compound for the development of novel therapeutics for a range of diseases, particularly those with an inflammatory component. Continued exploration of this and other compounds from Salvia miltiorrhiza is crucial for advancing our understanding of this important medicinal plant and harnessing its full therapeutic potential.

References

A Technical Guide to the Mechanism of Action of Danshen (Salvia miltiorrhiza) and its Bioactive Components

Disclaimer: The term "Danshenxinkun A" did not yield specific results in a comprehensive search of scientific literature. This guide focuses on the well-documented mechanism of action of Danshen (Salvia miltiorrhiza) and its primary bioactive constituents, which are presumed to be the subject of interest.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danshen, the dried root of Salvia miltiorrhiza Bunge, is a cornerstone of Traditional Chinese Medicine (TCM) used extensively for treating cardiovascular and cerebrovascular diseases.[1][2][3] Its therapeutic efficacy stems from a complex interplay of multiple bioactive compounds, primarily categorized into two major groups: the water-soluble phenolic acids (e.g., salvianolic acids, danshensu) and the lipid-soluble diterpenoid quinones (e.g., tanshinones).[4][5] This document elucidates the core mechanisms of action of Danshen, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and cardiovascular-protective effects. We provide an in-depth analysis of the key signaling pathways modulated by its components, present available quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling pathway diagrams.

Core Mechanisms of Action

The therapeutic effects of Danshen are multifaceted, targeting numerous biological pathways to achieve a synergistic outcome.

Cardiovascular and Vasculoprotective Effects

Danshen is renowned for its benefits to the cardiovascular system.[4][5] Its components improve microcirculation, induce coronary vasodilation, and protect against myocardial ischemia-reperfusion injury.[5][6]

-

Antithrombotic Activity: Danshen inhibits platelet aggregation and adhesion.[3][4][5] The salvianolic acids SAA, SAB, and SAC have been identified as functional antagonists of human P2Y1 and P2Y12 receptors, which are crucial for ADP-induced platelet aggregation.[7] This dual antagonism provides a plausible mechanism for Danshen's antithrombotic effects.[7] It also modulates the production of thromboxane A2 and prostacyclin, critical for balancing blood clotting and vasodilation.[4]

-

Endothelial Protection: The active compounds protect vascular endothelial cells from damage caused by oxidative stress and inflammation.[4][8] For instance, Tanshinone IIA has been shown to reduce vascular inflammatory cytokine levels in oxidized low-density lipoprotein-stimulated human umbilical vein endothelial cells (HUVECs).[9]

-

Improved Myocardial Function: In cases of cardiac failure, Danshen injections have been shown to improve left ventricular ejection fraction (LVEF) and reduce brain natriuretic peptide (BNP) levels.[2] The herb's components can alleviate myocardial hypoxia injury and regulate ventricular diastolic function.[2]

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many cardiovascular and metabolic diseases. Danshen exerts potent anti-inflammatory effects by modulating critical signaling pathways.

-

NF-κB Pathway Inhibition: Key components of Danshen, including tanshinones, downregulate the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] Cryptotanshinone has been shown to inhibit the TLR4/p38 MAPK/NF-κB p65 pathway.[10]

-

Cytokine Suppression: Studies show that Danshen inhibits the release of both early (TNF-α, IL-1β) and late (High Mobility Group Box 1, HMGB1) pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[1] This inhibition can involve the NIK-IKK, ERK1/2, p38, and JNK dependent pathways.[1]

-

COX-2 Inhibition: Danshen compounds can reduce the high levels of Cyclooxygenase-2 (COX-2), an immediate-early pro-inflammatory mediator, induced by inflammatory stress.[10]

Regulation of Apoptosis

Danshen demonstrates a dual role in apoptosis, inhibiting it in healthy cells like cardiomyocytes while inducing it in cancer cells.

-

Cardioprotective Anti-Apoptosis: In the context of myocardial ischemia, Danshen inhibits apoptosis of cardiomyocytes.[8][11] This is achieved by modulating the expression of Bcl-2 family proteins (upregulating anti-apoptotic Bcl-2 and downregulating pro-apoptotic Bax) and inhibiting caspase activation.[4][8] The PI3K-Akt signaling pathway is a key mediator of this effect, where Danshen can activate Akt to promote cell survival.[12][13]

-

Anticancer Pro-Apoptotic Effects: In breast cancer cells, Dihydroisotanshinone I (DT), a compound from Danshen, has been shown to induce both apoptosis and ferroptosis.[14][15] It can inhibit the proliferation of cancer cells by disrupting the cell cycle and modulating apoptotic pathways.[4]

Antioxidant Activity

The antioxidant properties of Danshen, largely attributed to its phenolic acid content, are central to its protective effects.[4]

-

Free Radical Scavenging: Danshen components are potent scavengers of free radicals, which reduces oxidative stress and protects cells from oxidative damage.[4][8]

-

Nrf2 Pathway Activation: Danshensu (DSS) has been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting oxidative stress through the regulation of the Keap1-Nrf2/NQO1 signaling pathway.[16] Activation of Nrf2 leads to the upregulation of antioxidant enzymes like SOD and CAT.[16]

Quantitative Data: Binding Affinities and Molecular Interactions

While extensive quantitative data is dispersed across numerous studies, some direct binding affinities have been characterized. The interaction of salvianolic acids with key antithrombotic targets is particularly well-defined.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| Salvianolic Acid A (SAA) | Human P2Y₁₂ | 20.3 ± 1.5 µM | [7] |

| Salvianolic Acid B (SAB) | Human P2Y₁₂ | 36.4 ± 20.3 µM | [7] |

| Salvianolic Acid C (SAC) | Human P2Y₁₂ | 15.6 ± 6.5 µM | [7] |

| Salvianolic Acid B (SAB) | Human α₁B Adrenergic | 6.26 ± 1.46 µM | [7] |

| Tanshinone IIA | B-cell lymphoma 2 (Bcl-2) | -8.4 kcal/mol (Binding Energy) | [17] |

| Luteolin | Vascular Endothelial Growth Factor (VEGF) | -8.5 kcal/mol (Binding Energy) | [17] |

Binding energy values from molecular docking studies indicate strong binding affinity.

Key Signaling Pathways and Visualizations

Danshen's components modulate several critical intracellular signaling pathways. The diagrams below, rendered in DOT language, illustrate these complex interactions.

PI3K/Akt Survival Pathway

Danshen activates the PI3K/Akt pathway, a central regulator of cell survival and proliferation, which is crucial for its cardioprotective effects.[1][12][13]

Caption: Danshen activates the PI3K/Akt pathway to promote cell survival.

NF-κB Inflammatory Pathway

Danshen inhibits the NF-κB pathway to reduce the expression of pro-inflammatory genes.[4][9]

Caption: Danshen inhibits NF-κB signaling to reduce inflammation.

Experimental Protocols

Reproducing and validating the findings related to Danshen's mechanism of action requires robust experimental techniques. Western blotting is fundamental for assessing changes in protein expression and phosphorylation within the signaling pathways discussed.

Protocol: Western Blotting for Protein Expression Analysis

This protocol provides a standard workflow for detecting changes in the expression or phosphorylation status of proteins like Akt, NF-κB, or Bcl-2 in cell lysates after treatment with Danshen components.

1. Sample Preparation (Cell Lysis):

- Culture cells (e.g., H9c2 cardiomyocytes or HUVECs) to 70-80% confluency.

- Treat cells with the desired concentration of the Danshen compound (e.g., Tanshinone IIA) or vehicle control for a specified time.

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing every 10 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.

2. SDS-PAGE (Protein Separation):

- Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[18]

- Load 20-40 µg of protein per well into a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.[18]

- Run the gel in 1x running buffer at 120V for 60-90 minutes, or until the dye front reaches the bottom.[18]

3. Protein Transfer:

- Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer.

- Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper), ensuring no air bubbles are trapped.[18]

- Perform the transfer using a wet or semi-dry blotting system. For a wet transfer, run at 100V for 90 minutes on ice.[18]

4. Immunoblotting:

- Block the membrane in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[18]

- Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[18]

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.[18]

- Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

- Prepare enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate for 1-5 minutes.

- Capture the chemiluminescent signal using a digital imager or X-ray film.

- Analyze band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like GAPDH or β-actin.

Workflow Visualization

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The mechanism of action for Danshen is a paradigm of multi-target pharmacology. Its primary constituents, the tanshinones and salvianolic acids, orchestrate a symphony of biological responses that culminate in potent cardiovascular protection, anti-inflammatory, and antioxidant effects. The modulation of key signaling hubs like PI3K/Akt and NF-κB underscores its efficacy.

For drug development professionals, Danshen offers a rich source of lead compounds. Future research should focus on:

-

Synergistic Interactions: Deconvoluting the synergistic or antagonistic interactions between different Danshen components to optimize therapeutic formulations.

-

Target Deconvolution: Utilizing advanced techniques like chemoproteomics to identify novel direct binding targets for Danshen's many compounds.

-

Pharmacogenomics: Investigating how genetic variations influence patient response to Danshen-based therapies to enable personalized medicine approaches.

This guide provides a foundational understanding of Danshen's core mechanisms, offering a robust starting point for further research and development in harnessing its therapeutic potential.

References

- 1. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness and safety of Danshen injections in treatment of cardiac failure: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Danshen (Salvia miltiorrhiza) Compounds Improve the Biochemical Indices of the Patients with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Protective effect of danshen during myocardial ischemia and reperfusion: an isolated rat heart study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolic acids from antithrombotic Traditional Chinese Medicine Danshen are antagonists of human P2Y1 and P2Y12 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-hyperlipidemic effects of the compound Danshen tablet: roles of antioxidation, anti-inflammation, anticoagulation, and anti-apoptosis - Guo - Annals of Translational Medicine [atm.amegroups.org]

- 9. Frontiers | Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects [frontiersin.org]

- 10. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Danshen mediates through estrogen receptors to activate Akt and inhibit apoptosis effect of Leu27IGF-II-induced IGF-II receptor signaling activation in cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and Molecular Targets of Compound Danshen Dropping Pill for Heart Disease Caused by High Altitude Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Pharmacological Profile of Danshenxinkun A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a lipophilic diterpenoid compound isolated from the dried root of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. As a member of the tanshinone family, this compound and its derivatives have garnered interest for their potential therapeutic activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, focusing on its biological activities, underlying mechanisms of action, and available quantitative data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a diterpenoid quinone. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Weight | 296.3 g/mol [1] |

| Synonyms | Tanshinone VI |

Pharmacological Activities

Preclinical studies have suggested that this compound and its derivatives possess a range of pharmacological activities, primarily related to cardiovascular and cellular processes. The available data, though limited for this compound itself, points towards its potential in the following areas.

Cardiovascular Effects

A derivative of this compound, oleoyl this compound, has been shown to selectively inhibit rabbit platelet aggregation induced by arachidonic acid[2]. This suggests a potential antithrombotic effect, which is a known property of the broader Danshen extract[3]. The mechanism is thought to involve the modulation of thromboxane A2 production[3].

Cytotoxic Activity

Studies have investigated the cytotoxic potential of tanshinones. One study quantified (+)-danshexinkun A in Salvia miltiorrhiza and Salvia glutinosa and evaluated the antiproliferative and cytotoxic potential of several diterpenoids against MDA-MB-231 and HL-60 cells[4]. While specific IC50 values for this compound were not provided in the available search results, the general cytotoxic properties of tanshinones against various cancer cell lines are well-documented[5][6].

Table 1: Qualitative Summary of Pharmacological Activities of this compound and Its Derivatives

| Compound | Pharmacological Activity | Experimental Model | Reference |

| Oleoyl this compound | Inhibition of platelet aggregation | Rabbit washed platelets (induced by arachidonic acid) | [2] |

| (+)-Danshexinkun A | Cytotoxicity (inferred from studies on related compounds) | Human cancer cell lines (MDA-MB-231, HL-60) | [4] |

Mechanism of Action: Signaling Pathways

The precise signaling pathways modulated directly by this compound have not been extensively elucidated. However, studies on Danshen extracts and other major tanshinone components suggest the involvement of several key inflammatory and cell survival pathways. It is plausible that this compound contributes to the overall pharmacological effect of Danshen through these mechanisms.

NF-κB Signaling Pathway

Danshen and its active components have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[7]. This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Inferred inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some components of Danshen have been reported to modulate this pathway, which could contribute to its neuroprotective and cardioprotective effects[8][9].

Potential modulation of the PI3K/Akt pathway by this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, are not available in the reviewed literature. However, studies on other tanshinones provide some general insights into the pharmacokinetic profile of this class of compounds. Tanshinones are generally characterized by poor oral bioavailability due to their lipophilic nature and extensive first-pass metabolism[10].

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections outline general methodologies for assays relevant to the observed activities of this compound and its derivatives, based on protocols for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for a typical in vitro cytotoxicity MTT assay.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) and incubate for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Rabbit Platelet Aggregation Assay

This assay is used to evaluate the antiplatelet activity of compounds.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic comparison of five tanshinones in normal and arthritic rats after oral administration of Huo Luo Xiao Ling Dan or its single herb extract by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Danshen for improving clinical outcomes in patients with bladder cancer: a retrospective, population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro inhibitory effects of ethanol extract of Danshen (Salvia miltiorrhiza) and its components on the catalytic activity of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Danshenxinkun A: A Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A, also known as Tanshinone VI, is a lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen). Danshen is a cornerstone of traditional Chinese medicine, revered for its efficacy in treating a spectrum of ailments, particularly cardiovascular diseases. Modern phytochemical research has unveiled a rich diversity of bioactive compounds within Danshen, broadly categorized into hydrophilic salvianolic acids and lipophilic tanshinones. This compound belongs to the latter group and has emerged as a compound of significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known effects, the experimental protocols used to elucidate these activities, and the molecular pathways it modulates.

Biological Activities of this compound

This compound has been demonstrated to possess a range of biological activities, primarily centered around its anti-inflammatory, anti-angiogenic, cardioprotective, and bone-resorptive inhibitory effects. The following table summarizes the key biological activities and the available quantitative data.

| Biological Activity | Cell/System Investigated | Key Findings | Quantitative Data |

| Anti-inflammatory | TNF-α-stimulated endothelial cells | Dose-dependently inhibited the upregulation of ICAM-1 and VCAM-1.[1] | Restoration of control levels at 40 µM.[1] |

| Anti-angiogenic | Epithelial cell tube formation assay | Remarkable anti-angiogenesis effect.[1] | Effective at a dose of 10 µM.[1] |

| Inhibition of Bone Resorption | Osteoblast/bone marrow co-culture | Significantly inhibited osteoclast differentiation.[2] | Data not available |

| Cardioprotective | Isolated, perfused rat hearts | Mitigated impairment of cardiac contractile function after hypoxia/reoxygenation.[3] | Data not available |

| Cytotoxicity | Not specified | None of the tested doses (10, 20, 30, or 40 µM) had significant effects on cell viability.[1] | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the biological activity screening of this compound.

Anti-inflammatory Activity: Adhesion Molecule Expression Assay

-

Objective: To evaluate the effect of this compound on the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α).

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

-

Experimental Procedure:

-

HUVECs are seeded in culture plates and grown to confluence.

-

The cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 30, 40 µM) for a specified period (e.g., 2 hours).

-

Following pre-treatment, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a duration known to induce robust expression of ICAM-1 and VCAM-1 (e.g., 6-24 hours). A vehicle control (e.g., DMSO) and a TNF-α only control are included.

-

The expression of ICAM-1 and VCAM-1 is quantified using methods such as:

-

Flow Cytometry: Cells are detached, stained with fluorescently labeled antibodies specific for ICAM-1 and VCAM-1, and analyzed.

-

Western Blot: Cell lysates are prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ICAM-1 and VCAM-1, followed by a secondary antibody conjugated to a reporter enzyme.

-

ELISA: Cell lysates or culture supernatants are analyzed using specific ELISA kits for ICAM-1 and VCAM-1.

-

-

-

Data Analysis: The expression levels of ICAM-1 and VCAM-1 in the this compound-treated groups are compared to the TNF-α only control group.

Anti-angiogenic Activity: Tube Formation Assay

-

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

-

Materials: Matrigel (or a similar basement membrane extract), endothelial cells (e.g., HUVECs), and this compound.

-

Experimental Procedure:

-

A layer of Matrigel is polymerized in the wells of a culture plate.

-

HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound (e.g., 10 µM). A vehicle control is included.

-

The cells are incubated for a period that allows for tube formation in the control group (typically 6-18 hours).

-

The formation of capillary-like structures (tubes) is visualized and photographed using a microscope.

-

-

Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Inhibition of Bone Resorption: Osteoclast Differentiation Assay

-

Objective: To determine the effect of this compound on the differentiation of bone marrow-derived macrophages into mature osteoclasts.

-

Cell Culture: Bone marrow cells are harvested from the long bones of mice or rats and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

Experimental Procedure:

-

BMMs are seeded in culture plates.

-

The cells are then cultured in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

Varying concentrations of this compound are added to the culture medium. A vehicle control is included.

-

The cells are cultured for several days (e.g., 4-6 days), with media changes as required.

-

Osteoclast formation is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified as mature osteoclasts.

-

-

Data Analysis: The number of TRAP-positive multinucleated cells per well is counted and compared between the this compound-treated groups and the control group.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are underpinned by its modulation of specific intracellular signaling pathways. The inhibition of the NF-κB pathway appears to be a central mechanism for its anti-inflammatory and bone-resorptive inhibitory effects.

NF-κB Signaling Pathway in Inflammation

In the context of inflammation, pro-inflammatory stimuli like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including those encoding adhesion molecules like ICAM-1 and VCAM-1. This compound is proposed to interfere with this cascade, thereby downregulating the expression of these inflammatory mediators.

Caption: Proposed mechanism of this compound in inhibiting NF-κB signaling.

RANKL/NF-κB Signaling Pathway in Osteoclastogenesis

The differentiation of osteoclasts is critically dependent on the interaction between RANKL and its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that leads to the activation of several transcription factors, including NF-κB. The nuclear translocation of NF-κB is essential for the expression of genes required for osteoclast differentiation and function. By inhibiting RANKL expression and NF-κB induction, this compound effectively halts this process, thereby preventing bone resorption.[2]

Caption: Inhibition of RANKL/NF-κB pathway in osteoclasts by this compound.

Experimental Workflow

A typical workflow for the biological activity screening of a natural product like this compound involves a series of steps from isolation to in-depth mechanistic studies.

Caption: General workflow for screening the biological activity of this compound.

Conclusion

This compound is a promising bioactive compound from Salvia miltiorrhiza with demonstrated anti-inflammatory, anti-angiogenic, cardioprotective, and bone-resorptive inhibitory activities. The modulation of the NF-κB signaling pathway is a key mechanism underlying some of its observed effects. Further research is warranted to fully elucidate its therapeutic potential, including the determination of precise quantitative measures of its activity (e.g., IC50 values) across a broader range of biological assays and the validation of its efficacy in in vivo models. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

- 1. Tanshinone VI inhibits the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of bone resorption by Tanshinone VI isolated from Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Danshenxinkun A: A Review of Available Toxicological Data and Safety Profile

Disclaimer: This technical guide compiles and summarizes the currently available toxicological and safety information relevant to Danshenxinkun A. It is critical to note a significant gap in the scientific literature regarding dedicated, comprehensive non-clinical safety studies specifically on the isolated compound, this compound. The majority of the data presented herein is derived from studies on Salvia miltiorrhiza (Danshen) extracts, multi-component Danshen preparations, or the general class of tanshinones. While this information provides a foundational context, it should not be directly extrapolated to predict the complete safety profile of pure this compound without further dedicated investigation.

Executive Summary

This compound is a diterpenoid quinone and one of the active constituents isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely utilized in traditional Chinese medicine, particularly for cardiovascular conditions. Despite its potential therapeutic applications, a comprehensive toxicological profile for this compound as a single chemical entity has not been established in publicly available literature. This document synthesizes the existing safety data on related Danshen products and tanshinones to offer a preliminary safety assessment for researchers, scientists, and drug development professionals. The available data suggests that while Danshen preparations are generally considered to have low toxicity at recommended doses, high concentrations may induce cytotoxic and vascular effects. Potential for drug interactions, particularly with anticoagulants and drugs metabolized by cytochrome P450 enzymes, is a key safety consideration.

Non-Clinical Toxicology of Danshen and Related Compounds

The following sections summarize toxicology data from studies on Danshen extracts and related compounds.

Acute Toxicity

Limited studies have been conducted on the acute toxicity of Danshen preparations.

| Substance | Species | Route of Administration | LD50 | Observations |

| Danshen Injection | Not Specified | Not Specified | 1.49 g/kg (95% CI: 1.29-1.72 g/kg) | Data from a post-marketing safety evaluation. |

| Danshen Injection | Rat (Male & Female) | Intravenous | > 32 g/kg (administered as two doses in one day) | No mortality or signs of toxicity were observed over 14 days. Some animals exhibited struggling at the moment of injection.[1] |

Experimental Protocol: Acute Toxicity of Danshen Injection in Rats [1]

-

Test System: Sprague-Dawley rats (10 males and 10 females).

-

Test Article: Danshen injection.

-

Dosing: A single dose of 32 g/kg body weight was administered intravenously, divided into two injections on the same day.

-

Observation Period: 14 days.

-

Endpoints: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity

A 13-week study in rats evaluated the sub-chronic toxicity of Danshen injection.

| Substance | Species | Route of Administration | Doses | NOAEL | Key Findings |

| Danshen Injection | Rat (Male & Female) | Intravenous | 0, 1.92, 5.76, 19.20 g/kg/day | 5.76 g/kg/day | No mortality or dose-dependent changes in food consumption. Effects on body weight gain were noted. Statistically significant differences in some hematological and biochemical parameters, and organ weights were observed. Dose-dependent focal inflammation at the injection site. No other significant gross or histopathological abnormalities in other organs.[1] |

| Depside Salt Injection from Danshen | Beagle Dog | Not Specified | < 80 mg/kg and 320 mg/kg | < 80 mg/kg | Doses below 80 mg/kg were considered safe, while 320 mg/kg was toxic. Adverse reactions included digestive disorders, drug-induced erythrocyte deformation in multiple organs, and mild hyperplasia in bone marrow hematopoietic tissue.[2] |

Experimental Protocol: 13-Week Sub-chronic Toxicity of Danshen Injection in Rats [1]

-

Test System: Sprague-Dawley rats (15 per sex per group).

-

Test Article: Danshen injection.

-

Dosing: Daily intravenous administration of 0 (control), 1.92, 5.76, and 19.20 g/kg for 13 weeks.

-

Endpoints: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, and histopathology (control and high-dose groups). A 2-week recovery period was included.

Experimental Workflow for Sub-chronic Toxicity Study.

In Vitro Cytotoxicity

Studies on various tanshinones, the class of compounds to which this compound belongs, have demonstrated cytotoxic effects in different cell lines.

| Compound(s) | Cell Line | Assay | Key Findings |

| Tanshinone I, Tanshinone IIA, Cryptotanshinone, Dihydrotanshinone | HepG2 (Human hepatocellular carcinoma) | MTT Assay, Flow Cytometry | All tested tanshinones decreased cell viability in a concentration-dependent manner. Tanshinone IIA was found to induce apoptosis. With the exception of Tanshinone IIA, the other tanshinones caused a decrease in the GSH/GSSG ratio at higher concentrations, indicating the induction of oxidative stress.[3] |

| 18 Tanshinone compounds | A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon) | Sulforhodamine B (SRB) assay | All 18 tanshinones significantly inhibited the proliferation of all tested tumor cell lines, with IC50 values ranging from 0.2 to 8.1 µg/mL after 48 hours of exposure.[4] |

| Danshen Injection | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Low concentrations of Danshen injection showed a protective effect, while high concentrations exhibited strong cytotoxic effects, including inhibition of cell viability and induction of apoptosis. The apoptosis was associated with an increase in reactive oxygen species.[5] |

Experimental Protocol: In Vitro Cytotoxicity of Tanshinones in HepG2 Cells [3]

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Test Articles: Cryptotanshinone, tanshinone I, tanshinone IIA, and dihydrotanshinone.

-

Assays:

-

MTT Assay: To assess cell viability after 24 and 48 hours of treatment.

-

Flow Cytometry: To analyze apoptosis by detecting cells with fragmented DNA.

-

Glutathione Assay: To measure intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione to determine the GSH/GSSG ratio as an indicator of oxidative stress.

-

In Vitro Cytotoxicity Experimental Overview.

Safety Pharmacology

Specific safety pharmacology studies on this compound are not available. The information below is inferred from the known pharmacological activities of Danshen and its constituents.

Cardiovascular System

The primary therapeutic targets of Danshen are within the cardiovascular system. While many of its cardiovascular effects are considered beneficial, they also necessitate careful consideration in a safety context.

-

Hypotensive Effects: Danshen may lower blood pressure.

-

Antiplatelet and Anticoagulant Effects: Danshen appears to thin the blood by inhibiting platelet aggregation and blood clotting. This can increase the risk of bleeding, especially when co-administered with other anticoagulant or antiplatelet drugs.

Central Nervous System (CNS)

Adverse effects such as dizziness and headache have been reported with the use of Danshen.

Respiratory System

No specific information on the effects of this compound on the respiratory system was identified.

Drug Interactions

A significant safety concern for Danshen and its constituents is the potential for drug-drug interactions.

-

Warfarin: Danshen may potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.

-

Digoxin: There is a possibility that Danshen may interfere with the clearance of digoxin, potentially leading to increased plasma levels and a higher risk of toxicity.

-

Cytochrome P450 (CYP) Enzymes: Danshen extracts have been shown to inhibit several CYP450 enzymes, including CYP1A2, CYP2C9, and CYP3A4. This can lead to increased plasma concentrations and potential toxicity of co-administered drugs that are metabolized by these enzymes. Conversely, some studies suggest that chronic administration of Danshen may induce CYP3A4 in the gut.[6]

Potential Drug Interaction Pathways for Danshen Constituents.

Conclusions and Recommendations for Future Research

The available data provides a preliminary and indirect assessment of the potential toxicological profile of this compound. The information, largely derived from studies on Danshen extracts and other tanshinones, suggests that the primary safety concerns are related to cardiovascular effects at high doses, cytotoxicity, and the potential for significant drug-drug interactions.

For a comprehensive understanding of the safety profile of this compound, the following studies are recommended:

-

Acute, sub-chronic, and chronic toxicity studies of isolated this compound in rodent and non-rodent species.

-

A full panel of genetic toxicology studies (e.g., Ames test, in vitro and in vivo micronucleus tests).

-

Safety pharmacology studies to assess effects on the cardiovascular, central nervous, and respiratory systems.

-

Reproductive and developmental toxicology studies.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicokinetic studies.

-

Comprehensive in vitro and in vivo drug interaction studies to fully characterize the potential for interactions with key metabolic enzymes and transporters.

References

- 1. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Material basis and integrative pharmacology of danshen decoction in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vivo and in vitro study: High-dosage Danshen injection induces peripheral vascular endothelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of danshen extract on the activity of CYP3A4 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Danshenxinkun A

Introduction

Danshenxinkun A is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] As a member of the tanshinone family, this compound has garnered interest for its potential pharmacological activities.[2][3] The effective purification of this compound is crucial for its further study and potential drug development. These application notes provide an overview of the common techniques and detailed protocols for the extraction and purification of this compound from Salvia miltiorrhiza.

The general workflow for isolating this compound involves a two-stage process: initial extraction from the raw plant material followed by multi-step chromatographic purification to isolate the target compound from a complex mixture of other tanshinones and hydrophilic compounds.

Extraction of Crude Tanshinones

The initial step in the purification of this compound is the extraction of total tanshinones from the dried roots of Salvia miltiorrhiza. Tanshinones are lipophilic compounds, and thus, organic solvents are typically employed for their extraction.[4] Common methods include solvent extraction with ethanol, methanol, or a mixture of solvents.[5][6] More advanced techniques such as ultrasonic-assisted extraction, supercritical CO2 fluid extraction, and subcritical water extraction have also been developed to improve efficiency.[3][4][7]

Purification Techniques

Following extraction, the crude extract, which contains a mixture of various tanshinones (such as tanshinone I, tanshinone IIA, cryptotanshinone) and other phytochemicals, requires further purification.[3][8] Chromatographic techniques are the mainstay for the separation and purification of individual tanshinones.

-

Column Chromatography: Silica gel column chromatography is a fundamental technique used for the initial separation of tanshinones from the crude extract.[6]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven to be highly effective for the preparative separation and purification of tanshinones from Salvia miltiorrhiza.[1][8] This method offers advantages such as the absence of irreversible adsorption, high sample recovery, and low solvent consumption.[1]

-

Preparative Thin-Layer Chromatography (TLC): Preparative TLC can be used as a final polishing step to obtain highly purified this compound.[6]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is another powerful technique for the final purification of this compound, offering high resolution and purity. Analytical HPLC with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI/MS) is used for the identification and purity assessment of the final product.[9]

Experimental Protocols

Protocol 1: Extraction of Crude Tanshinones from Salvia miltiorrhiza

This protocol describes a standard solvent extraction method.

-

Preparation of Plant Material: Air-dry the roots of Salvia miltiorrhiza and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered roots with 70% methanol or 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[5]

-

Perform the extraction at room temperature with constant stirring for 24 hours or use reflux extraction for 2 hours.[5]

-

Alternatively, use an ultrasonic bath for a more efficient extraction (e.g., 180 W for 32 minutes).[3]

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it with an equal volume of ethyl acetate or chloroform three times.[6]

-

Combine the organic layers, as tanshinones are lipophilic and will be concentrated in this phase.

-

Evaporate the organic solvent to dryness to yield the crude tanshinone extract.

-

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on established methods for the separation of diterpenoids from Salvia miltiorrhiza.[8]

-

Preparation of Two-Phase Solvent System:

-

Prepare a two-phase solvent system of n-hexane-ethanol-water. A common ratio is 10:7:3 (v/v/v).[8]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

-

HSCCC System Preparation:

-

Fill the multilayer coil column of the HSCCC instrument with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) into the column at a suitable flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a high speed (e.g., 800-900 rpm).

-

Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

-

-

Sample Injection and Fraction Collection:

-

Dissolve the crude tanshinone extract in a small volume of the biphasic solvent system.

-

Inject the sample solution into the HSCCC column.

-

Collect fractions at regular intervals using a fraction collector.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the fractions containing the pure compound.

-

-

Final Purification:

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Assess the purity of the final product using analytical HPLC. Purity of over 94% has been achieved for similar compounds with this method.[8]

-

Data Presentation